Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate
Description
Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a multifunctional sodium salt characterized by a complex molecular architecture. Its structure includes:
- A cyclohexene ring substituted with a hexyl group (C₆H₁₃) at position 4 and an octanoate chain (C₈H₁₅O₂⁻) at position 1.
- A sulphonatopropyl group (-SO₃⁻-C₃H₆-) at position 3, contributing to hydrophilicity and ionic interactions.
- A carboxylate group (-COO⁻) at position 5 and a hydroxy group (-OH) at position 2, enhancing polarity and solubility.
Properties
CAS No. |
53790-47-9 |
|---|---|
Molecular Formula |
C24H42NaO8S+ |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
sodium;2-hexyl-5-[8-(2-hydroxy-3-sulfopropoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H42O8S.Na/c1-2-3-4-9-12-20-15-14-19(16-22(20)24(27)28)11-8-6-5-7-10-13-23(26)32-17-21(25)18-33(29,30)31;/h14-15,19-22,25H,2-13,16-18H2,1H3,(H,27,28)(H,29,30,31);/q;+1 |
InChI Key |
UYXMELNWNNODDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CS(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves multiple steps. One common method includes the esterification of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with 2-hydroxy-3-sulfonatopropyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for proteins and enzymes.
Industry: The compound is employed in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with molecular targets through its functional groups. The sulfonate and carboxylate groups can form ionic bonds with positively charged molecules, while the hydrophobic hexyl and octanoate chains can interact with lipid membranes. These interactions facilitate the compound’s role as a surfactant and stabilizing agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous sodium salts and related surfactants/ionic compounds.
Structural Comparison
Key Insight : The target compound’s structural complexity enables unique solubility and interfacial activity compared to simpler analogues.
Solubility and logP Profiles
*Diclofenac salts with aliphatic amines exhibit logP values ranging from negative (hydrophilic) to positive (hydrophobic) depending on cation structure . The target compound’s logP is likely lower than amine-based salts due to its sodium cation and multiple polar groups.
Cation Effects on Physicochemical Behavior
- Cation Size and Mobility : Sodium (Na⁺) has a smaller ionic radius (1.02 Å) compared to Cs⁺ (1.69 Å) or Li⁺ (0.76 Å). In ion mobility spectrometry, adducts with larger cations (e.g., Cs⁺) exhibit higher collision cross-section (CCS) values due to increased molecular size . The target compound’s sodiated form would likely show intermediate CCS values relative to Li⁺ or Cs⁺ analogues.
- Cation-Driven Solubility : Sodium salts generally exhibit higher water solubility than organic cation salts (e.g., diclofenac-amine salts) but lower lipid permeability due to hydrophilicity .
Functional and Application-Based Comparison
Critical Note: The target compound’s multifunctionality may limit its stability under extreme pH or temperature conditions compared to simpler salts.
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